Aplaviroc hydrochloride

Übersicht

Beschreibung

Aplaviroc hydrochloride is a compound that belongs to the class of 2,5-diketopiperazines. It is a potent noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5) and has been investigated for its antiviral effects, particularly against human immunodeficiency virus (HIV) type 1 . This compound was developed by GlaxoSmithKline but its development was terminated due to concerns about liver toxicity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Aplaviroc-Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung des Spiro-Diketopiperazin-Kerns. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung des Spiro-Diketopiperazin-Kerns durch Cyclisierungsreaktionen.

- Einführung der Butyl- und Cyclohexylgruppen durch Alkylierungsreaktionen.

- Anlagerung des Phenoxybenzoesäure-Anteils durch Etherifizierungsreaktionen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Aplaviroc-Hydrochlorid würden die Hochskalierung der Labor-Syntheseverfahren beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsysteme, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Aplaviroc-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Cyclohexylgruppe.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen innerhalb des Spiro-Diketopiperazin-Kerns auftreten.

Substitution: Substitutionsreaktionen können am Phenoxybenzoesäure-Anteil stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Formen der Verbindung und substituierte Analoga mit verschiedenen funktionellen Gruppen, die an den Phenoxybenzoesäure-Anteil gebunden sind .

Wissenschaftliche Forschungsanwendungen

Aplaviroc hydrochloride is a chemokine receptor 5 (CCR5) antagonist investigated for treating human immunodeficiency virus (HIV) infection/AIDS . GlaxoSmithKline (GSK) developed Aplaviroc, also known as GW873140, as a novel CCR5 antagonist designed to block HIV from entering healthy immune cells . The drug binds to CCR5, a protein on the surface of immune cells, changing its conformation and rendering it useless to HIV .

Scientific Research Applications

In vitro studies Aplaviroc showed high-affinity binding to human CCR5 and subnanomolar activity against a broad panel of laboratory and primary HIV type 1 (HIV-1) isolates . In vitro, Aplaviroc inhibits R5-tropic HIV replication in peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.28 nM, which equates to a CCR5 receptor occupancy (RO) of approximately 70% . A 50% CCR5 RO was achieved at 0.152 nM Aplaviroc, resulting in approximately 36% inhibition of HIV replication .

In vivo studies showed good tissue distribution after oral administration of radiolabeled Aplaviroc to rats and monkeys, with liver concentrations 70- to 100-fold higher than in the blood . Studies in humans revealed that the compound is primarily eliminated in the feces as the parent compound and oxidative or glucuronidated metabolites .

Clinical Trials

Aplaviroc was investigated in two Phase IIb dose-ranging studies involving antiretroviral therapy-naive, HIV-infected adults: ASCENT and EPIC .

- ASCENT: This trial tested Aplaviroc as a third antiretroviral agent in combination with zidovudine-lamivudine (ZDV-3TC). In this study, 147 subjects were randomized 2:2:1 to receive ZDV-3TC plus Aplaviroc 600 mg twice a day (BID), Aplaviroc 800 mg BID, or efavirenz (EFV), respectively .

- EPIC: This trial investigated the combination of Aplaviroc and lopinavir-ritonavir (LPV-RTV). In this study, 195 subjects were randomized 2:2:2:1 to receive lopinavir-ritonavir (LPV-RTV) plus Aplaviroc 200 mg BID, Aplaviroc 400 mg BID, Aplaviroc 800 mg once a day, or ZDV-3TC BID, respectively .

Drug-Drug Interactions

Drug-drug interaction studies showed that Aplaviroc's AUC (area under the curve) and Cmax (maximum concentration) increased 7.7-fold and 6.2-fold, respectively, when co-administered with lopinavir/ritonavir (LPV/r) . These results demonstrate the involvement of CYP3A in Aplaviroc metabolism in vivo and the potential for other CYP3A inhibitors to alter Aplaviroc pharmacokinetics .

Adverse Effects and Termination of Clinical Trials

Clinical trials with Aplaviroc were terminated prematurely due to idiosyncratic hepatotoxicity . In one instance, a patient developed asymptomatic increases in ALT levels 59 days after starting Aplaviroc 800 mg plus ZDV-3TC BID, leading to the cessation of therapy . The patient then developed fatigue, nausea, and memory loss, with serologies negative for hepatitis A, B, C, and E viruses, Epstein-Barr virus, cytomegalovirus, and autoimmune diseases .

Wirkmechanismus

Aplaviroc hydrochloride exerts its effects by binding specifically to the CCR5 receptor on human cells. This binding inhibits the interaction between the viral coat protein gp120 and the CCR5 receptor, thereby preventing the entry of HIV into host cells. The compound acts as a noncompetitive allosteric antagonist, meaning it binds to a site on the receptor distinct from the active site, inducing a conformational change that reduces receptor activity .

Vergleich Mit ähnlichen Verbindungen

Aplaviroc-Hydrochlorid wird mit anderen CCR5-Antagonisten wie Maraviroc und Vicriviroc verglichen. Obwohl alle diese Verbindungen dasselbe Rezeptorprotein angreifen, ist Aplaviroc-Hydrochlorid aufgrund seines spezifischen Bindungsprofils und der strukturellen Merkmale seines Spiro-Diketopiperazin-Kerns einzigartig . seine Entwicklung wurde aufgrund der Lebertoxizität abgebrochen, was ein erheblicher Nachteil gegenüber anderen CCR5-Antagonisten ist, die erfolgreich entwickelt und für die klinische Anwendung zugelassen wurden .

Liste ähnlicher Verbindungen

Maraviroc: Ein weiterer CCR5-Antagonist, der zur Behandlung von HIV-Infektionen eingesetzt wird.

Vicriviroc: Ein CCR5-Antagonist, der zur Behandlung von HIV untersucht wurde, aber keine Zulassung erhielt.

Biologische Aktivität

Aplaviroc hydrochloride, also known as GW873140, is a small-molecule, noncompetitive allosteric inhibitor of the CCR5 receptor, primarily developed for the treatment of HIV infection. This compound has shown significant antiviral activity and has been the subject of various clinical studies. However, its development faced challenges due to hepatotoxicity observed in trials. This article explores the biological activity of aplaviroc, including its mechanism of action, efficacy in clinical studies, safety profile, and pharmacokinetics.

Aplaviroc functions as a CCR5 antagonist , which means it binds to the CCR5 receptor on the surface of immune cells, preventing HIV from entering these cells. This mechanism is crucial for inhibiting the replication of R5-tropic HIV strains, which utilize CCR5 to gain entry into host cells. The binding affinity of aplaviroc to CCR5 is exceptionally high, with in vitro studies reporting an IC50 value of approximately 0.28 nM , indicating potent antiviral activity against a broad panel of HIV isolates, including those resistant to existing therapies targeting reverse transcriptase and protease enzymes .

Efficacy in Clinical Studies

Aplaviroc was evaluated in several clinical trials, including the ASCENT and EPIC studies. The ASCENT trial involved 147 antiretroviral therapy-naïve patients who were randomized to receive aplaviroc in combination with zidovudine-lamivudine or efavirenz. The EPIC trial included 195 patients receiving various doses of aplaviroc alongside lopinavir-ritonavir.

Key Findings from Clinical Trials:

- Antiviral Activity : In a Phase IIb study, a significant reduction in viral load was observed, with a mean decrease of 1.66 log after 10 days of monotherapy .

- Response Rates : In the modified intent-to-treat population at week 12, the proportion of subjects achieving HIV-1 RNA levels below 400 copies/mL was 50% for aplaviroc 200 mg BID and 75% for the lamivudine/zidovudine arm .

- Dosing Regimens : Patients received doses ranging from 200 mg to 800 mg , administered either once or twice daily .

Safety Profile and Hepatotoxicity

Despite its antiviral effectiveness, aplaviroc's development was halted due to significant concerns regarding hepatotoxicity. Reports indicated that several patients experienced elevated liver enzymes (ALT and bilirubin), leading to the termination of ongoing trials by GlaxoSmithKline .

Adverse Events:

- Common adverse events included gastrointestinal disturbances such as diarrhea and nausea.

- Serious liver-related adverse events were noted in multiple patients; two individuals developed grade 3 or higher elevations in liver enzymes during trials .

Pharmacokinetics

Aplaviroc exhibits nonlinear pharmacokinetics with high interpatient variability. After oral administration, it is rapidly absorbed with a half-life of approximately 3 hours . Preclinical studies indicated that aplaviroc is primarily metabolized by CYP3A enzymes and is eliminated mainly through fecal excretion as unchanged drug and metabolites .

Summary Table: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Route of Administration | Oral |

| Half-Life | ~3 hours |

| Metabolism | Primarily CYP3A |

| Excretion | Fecal (parent drug and metabolites) |

Eigenschaften

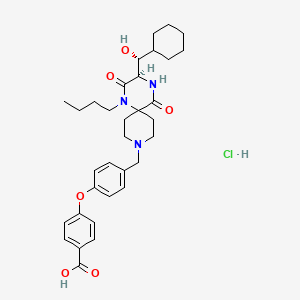

IUPAC Name |

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H/t28-,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNBMSGFNQRUEH-PQQSRXGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047316 | |

| Record name | Aplaviroc hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461023-63-2 | |

| Record name | Aplaviroc hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APLAVIROC HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04D148Z3VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.